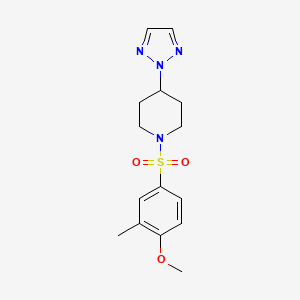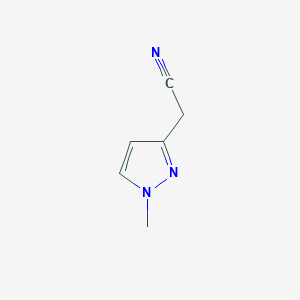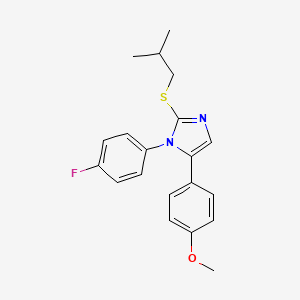![molecular formula C24H26N4O3S B2519468 5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide CAS No. 902505-23-1](/img/no-structure.png)
5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has been conducted on the synthesis of novel compounds derived from structures similar to the given chemical, exploring their potential as anti-inflammatory and analgesic agents. One study detailed the synthesis of a series of compounds, including ones with structural features reminiscent of the queried compound, demonstrating significant COX-2 inhibition and analgesic and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Medicinal Chemistry Applications
Several papers have explored the synthesis of derivatives with potential biological activities. For instance, the creation of novel Chromone-Pyrimidine coupled derivatives has been reported, showcasing significant in vitro antifungal and antibacterial activity, indicating the chemical compound's relevance in developing antimicrobial agents (S. Tiwari, J. Seijas, M. Vázquez-Tato, A. Sarkate, K. S. Karnik, A. P. Nikalje, 2018).
Antimicrobial and Anticonvulsant Activity
Research into the synthesis of pyrimidine derivatives, including structures similar to the specified compound, has shown promising antimicrobial and anticonvulsant activities. This highlights the compound's potential in the development of new therapeutic agents (H. Severina, Olga O. Skupa, N. Voloshchuk, M. Suleiman, V. Georgiyants, 2019).
Synthesis Techniques
Innovative synthesis techniques have been applied to create derivatives of the compound , providing new pathways for chemical synthesis and functionalization of pyrimidine derivatives. This includes the use of ionic liquids as a medium for synthesis, offering a more environmentally friendly and efficient approach to chemical synthesis (A. P. Nikalje, S. Tiwari, Julio A Seijas Vazquez, M. Vázquez-Tato, 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide' involves the condensation of 4-methylbenzylamine with 5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)pentanoic acid, followed by cyclization and subsequent acylation to form the final product.", "Starting Materials": [ "4-methylbenzylamine", "5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)pentanoic acid" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzylamine with 5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)pentanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form an amide intermediate.", "Step 2: Cyclization of the amide intermediate by treatment with trifluoroacetic acid (TFA) to form the pyrimidoindole ring system.", "Step 3: Acylation of the pyrimidoindole ring system with pentanoyl chloride in the presence of a base such as triethylamine (TEA) to form the final product." ] } | |
Numéro CAS |
902505-23-1 |
Formule moléculaire |
C24H26N4O3S |
Poids moléculaire |
450.56 |
Nom IUPAC |
5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methylphenyl)methyl]pentanamide |
InChI |
InChI=1S/C24H26N4O3S/c1-15-6-8-16(9-7-15)14-25-20(29)5-3-4-12-28-23(30)22-21(27-24(28)32)18-13-17(31-2)10-11-19(18)26-22/h6-11,13,26H,3-5,12,14H2,1-2H3,(H,25,29)(H,27,32) |
Clé InChI |
QWDNPJGBIHWFGK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=C(C4=C(N3)C=CC(=C4)OC)NC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)aniline](/img/structure/B2519385.png)
![N-(1-adamantylmethyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2519386.png)
![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2519387.png)

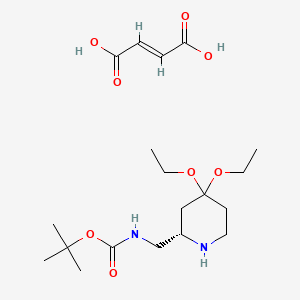
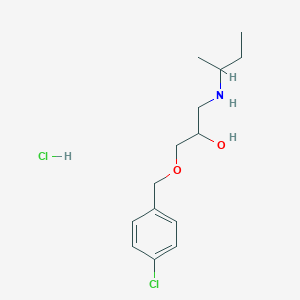
![N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2519395.png)
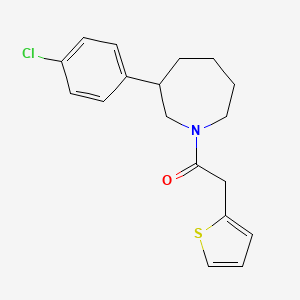

![3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2519399.png)
![methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2519400.png)
